JNJ-19567470 was developed by Johnson & Johnson Pharmaceutical Research and Development. It falls under the classification of small molecules, specifically as a non-peptide antagonist targeting the corticotropin-releasing factor receptor 1. This classification is pivotal as it distinguishes JNJ-19567470 from peptide-based therapeutics, allowing for oral bioavailability and potentially fewer side effects.
The synthesis of JNJ-19567470 involves multiple steps typical of complex organic synthesis. While specific proprietary methods may not be publicly detailed, general synthetic pathways for similar compounds often include:
Parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis.
The molecular structure of JNJ-19567470 can be characterized by its specific arrangement of atoms and functional groups. It features:
Molecular modeling studies may reveal insights into how structural variations impact receptor binding affinity and selectivity.
Chemical reactions involving JNJ-19567470 primarily focus on its interactions with biological targets rather than traditional organic reactions. Key aspects include:
Studies often employ radiolabeled versions of the compound to track its distribution and metabolism in vivo.
The mechanism of action for JNJ-19567470 involves:
Research indicates that this mechanism can provide therapeutic benefits in conditions characterized by dysregulated stress responses.
The physical and chemical properties of JNJ-19567470 are essential for understanding its behavior in biological systems:
Specific data on these properties would be derived from experimental studies conducted during drug development.
JNJ-19567470 has potential applications in several areas:
Corticotropin-releasing factor (CRF) coordinates the hypothalamic-pituitary-adrenal (HPA) axis response to stressors via CRF1 receptor activation. This system is evolutionarily conserved across mammalian species and modulates endocrine, autonomic, and behavioral stress responses. In pathological anxiety states such as panic disorder (PD), CRF signaling becomes dysregulated, leading to:
Table 1: Neuroanatomical Correlates of Dysregulated CRF Signaling in Panic Pathology
Brain Region | Functional Role | CRF-Driven Pathology |
---|---|---|
Amygdala | Fear memory acquisition/expression | Hyperreactivity to threat cues |
Prefrontal Cortex | Cognitive inhibition of fear | Impaired extinction learning |
Hippocampus | Contextual fear modulation | Reduced volume, contextual generalization |
Locus Coeruleus | Norepinephrine-mediated arousal | Sustained hyperarousal state |
Molecular studies confirm CRF1 receptors are concentrated in stress-responsive regions (neocortex, extended amygdala, hippocampus), positioning them as gatekeepers of stress adaptation [2].
JNJ-19567470 (R317573/CRA5626) is a selective, non-peptidergic CRF1 receptor antagonist with high blood-brain barrier permeability. Its mechanism involves:
Table 2: In Vivo Pharmacodynamic Profile of JNJ-19567470
Experimental Paradigm | Key Finding | Proposed Mechanism |
---|---|---|
Sodium Lactate Challenge | ↓ Escape behaviors, ↓ cardiovascular arousal | Amygdala glucose utilization normalization |
Fear-Potentiated Startle | ↓ Hyperreactivity to conditioned threats | Basolateral amygdala spine density reduction |
Social Interaction Test | ↑ Social approach in stressed subjects | Prefrontal cortex BDNF restoration |
Conditioned Freezing | Accelerated fear extinction | Hippocampal synaptic plasticity enhancement |
Crucially, JNJ-19567470 attenuates regional glucose utilization specifically in the amygdala, confirming target engagement in fear-processing networks [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7